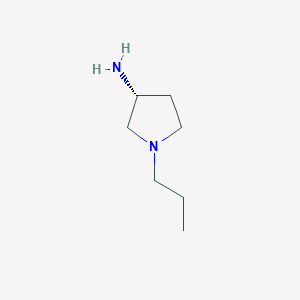![molecular formula C18H11BrClNO2 B15061039 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a 4-chlorophenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring
Vorbereitungsmethoden
The synthesis of 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. In this case, the reaction between 6-bromoquinoline-4-carboxylic acid and 4-chlorostyrene in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Material Science: The compound can be used as a building block in the synthesis of organic semiconductors and other advanced materials due to its conjugated system and functional groups.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid: This compound has an ethyl group instead of a chlorine atom at the 4th position of the phenyl ring, which may alter its biological activity and chemical properties.
6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid:
6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid: Similar to the previous compound, but with the pyridine ring attached at a different position, leading to variations in its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C18H11BrClNO2 |
|---|---|
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H11BrClNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23) |
InChI-Schlüssel |
KLGMKIOVWBDWPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




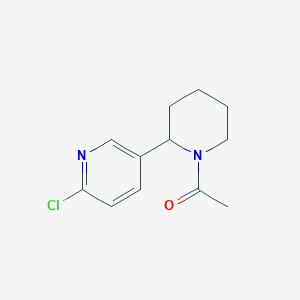
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)
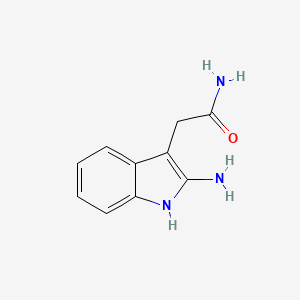
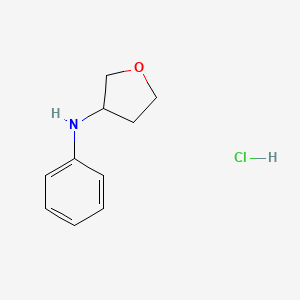
![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
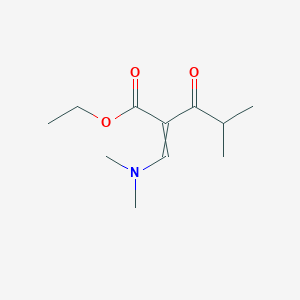
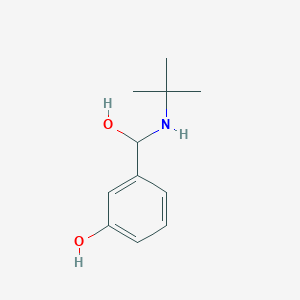


![6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061037.png)
